molecular formula C18H15ClN2O3S B2563100 3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 681229-24-3

3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2563100
CAS No.: 681229-24-3
M. Wt: 374.84
InChI Key: WQZKBVXRTWSGHB-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound characterized by a benzamide core substituted with a thiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2,5-dimethoxyphenylthiourea can react with 2-chloroacetophenone under basic conditions to form the thiazole ring.

  • Coupling with Benzamide: : The thiazole derivative is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzamide ring.

    Oxidation and Reduction: The thiazole ring and the dimethoxyphenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy substitution would yield a methoxy derivative.

    Oxidation: Products include oxidized forms of the thiazole or phenyl rings.

    Reduction: Reduced forms of the thiazole or phenyl rings.

    Hydrolysis: 3-chlorobenzoic acid and 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological macromolecules can provide insights into its potential therapeutic uses.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic and heterocyclic structures.

Mechanism of Action

The mechanism by which 3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and the dimethoxyphenyl group could play crucial roles in binding to the active sites of these targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide

Comparison

Compared to similar compounds, 3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different applications and activities.

Properties

IUPAC Name

3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-13-6-7-16(24-2)14(9-13)15-10-25-18(20-15)21-17(22)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKBVXRTWSGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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